molecular formula C10H13ClN2 B1355295 N-(4-chlorophenyl)pyrrolidin-3-amine CAS No. 356558-33-3

N-(4-chlorophenyl)pyrrolidin-3-amine

Cat. No.: B1355295
CAS No.: 356558-33-3
M. Wt: 196.67 g/mol
InChI Key: PSFRLEXMICVMCG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C10H13ClN2 This compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)pyrrolidin-3-amine typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the formation of the desired amine product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of alternative reducing agents or catalysts may be explored to optimize the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chlorophenyl)pyrrolidin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neuronal voltage-sensitive sodium channels, influencing neuronal activity and potentially exhibiting anticonvulsant properties .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A parent compound with a similar five-membered ring structure.

    Pyrrolizines: Compounds with fused pyrrolidine rings.

    Pyrrolidine-2-one: A derivative with a carbonyl group at the 2-position.

    Pyrrolidine-2,5-diones: Compounds with carbonyl groups at the 2 and 5 positions.

Uniqueness

N-(4-chlorophenyl)pyrrolidin-3-amine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(4-chlorophenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12-13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFRLEXMICVMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert.butyl-3-(4-chloroanilino)-1-pyrrolidinecarboxylate (130 mg, 0.438 mmol) in CH2Cl2 (5 mL) was added CF3COOH (1 mL). After 30 min tie volatiles were removed in vacuo to give the subtitled product (186 mg) and was used directly in the next step.
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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